2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both bromophenyl and nitrophenyl groups in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the condensation of substituted aromatic aldehydes with hydrazides, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the sulfanyl group allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death . The anticancer properties are believed to result from its ability to induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds to 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide include other oxadiazole derivatives with different substituents on the phenyl rings. For example:
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide: This compound has a similar structure but with different substituents, leading to variations in its biological activities.
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide: The presence of a methyl group instead of a bromine atom results in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
332154-87-7 |
---|---|
Molecular Formula |
C16H11BrN4O4S |
Molecular Weight |
435.3g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H11BrN4O4S/c17-11-6-2-1-5-10(11)15-19-20-16(25-15)26-9-14(22)18-12-7-3-4-8-13(12)21(23)24/h1-8H,9H2,(H,18,22) |
InChI Key |
CHFWURDPTLHRIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.